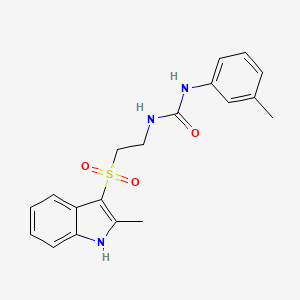

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-6-5-7-15(12-13)22-19(23)20-10-11-26(24,25)18-14(2)21-17-9-4-3-8-16(17)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBKGLOKHDGMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and safety profiles based on diverse research findings.

Molecular Structure

- Molecular Formula: C26H27N3O3S

- Molecular Weight: 461.58 g/mol

- InChI Key: IGSUTZQPUZLGSU-UHFFFAOYSA-N

The compound features a sulfonyl group attached to a substituted indole and a urea moiety, which are known to enhance biological activity through various mechanisms.

Antitumor Properties

Research indicates that this compound exhibits potent anti-cancer properties . Key findings include:

- Cell Line Studies: The compound has demonstrated significant growth inhibition in several cancer cell lines, including prostate, breast, and lung cancers. It induces apoptosis and cell cycle arrest , which are critical mechanisms in cancer therapy .

- Mechanism of Action: The anti-tumor activity is attributed to the induction of apoptosis via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases .

Efficacy Data

A summary of the efficacy data from various studies is presented in the following table:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.0 | Induction of apoptosis |

| Breast Cancer | 4.5 | Cell cycle arrest |

| Lung Cancer | 6.0 | Mitochondrial dysfunction |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

Preclinical Studies

In preclinical studies, this compound was evaluated for its therapeutic potential:

- Study on Prostate Cancer Cells: The compound was tested on LNCaP prostate cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM. The study concluded that the compound could serve as a lead candidate for further development in prostate cancer therapy .

- Breast Cancer Model: In MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations above 4 µM .

Toxicity and Safety

While the compound shows promising anti-cancer activity, its safety profile is crucial for clinical applications:

- Toxicity Assessment: Preliminary toxicity studies indicate that doses up to 100 mg/kg did not result in significant adverse effects in animal models. However, detailed toxicological evaluations are necessary to establish safety thresholds for human use .

Current Research Trends

The current state of research suggests that this compound is still in the preclinical phase. Ongoing studies aim to elucidate its full spectrum of biological activities and optimize its pharmacological properties for clinical applications.

Potential Applications

Given its biological activity, this compound holds promise not only as an anti-cancer agent but also as a tool for studying cancer biology and drug resistance mechanisms. Future research should focus on:

- Mechanistic Studies: Further investigation into the molecular pathways affected by this compound could provide insights into its anti-cancer mechanisms.

- Combination Therapies: Exploring its efficacy in combination with existing chemotherapeutics may enhance treatment outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Structural Analogues from Indole-Based Urea Derivatives

Several analogs synthesized by the Universidad Nacional de La Plata () share key features with the target compound, such as the indole core and urea functionality, but differ in substituents:

Key Observations:

- Substituent Effects: The target compound’s sulfonyl ethyl linker distinguishes it from analogs like 6c and 6d, which feature acylated indole rings (butyryl, 3-methylbutanoyl) and tosyl protection. The sulfonyl group may confer greater polarity and hydrogen-bonding capacity compared to acyl or alkyl substituents .

- Synthesis Efficiency: Compounds 6c and 6d were synthesized in high yields (92%) via tosyl protection and silica gel chromatography, suggesting robust methodologies for indole-urea derivatives.

- Melting Points: The melting point of 6d (164–165°C) reflects the crystalline stability imparted by the 3-methylbutanoyl group. The target compound’s sulfonyl group may similarly enhance crystallinity, though experimental data are unavailable .

Functional Group Comparisons

- Sulfonyl vs. Tosyl Groups : The target compound’s sulfonyl ethyl group differs from the tosyl (p-toluenesulfonyl) groups in 6c, 6d, and 8e. Tosyl groups are bulkier and may sterically hinder interactions in biological systems, whereas the sulfonyl linker in the target compound could improve solubility and metabolic stability .

- Urea Substituents: The m-tolyl group in the target compound contrasts with the 1,3-dimethyl urea in 6c/6d.

Spectroscopic and Analytical Data

- NMR Characteristics : For 6d, key ¹³C NMR signals include 44.36 ppm (C-12, methylene adjacent to urea) and 21.62 ppm (C-26, methyl group). The target compound’s sulfonyl ethyl group would likely exhibit distinct deshielding effects, with sulfonyl-linked carbons appearing downfield (~50–60 ppm) .

- Chromatographic Behavior: Analogs like 6c and 8e were purified using hexane/ethyl acetate (3:7), indicating moderate polarity. The target compound’s sulfonyl group may increase retention times in reverse-phase chromatography compared to non-sulfonated derivatives .

Q & A

Basic Research Question: Optimization of Synthesis Pathways

Q: What are the critical parameters for optimizing the synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea? A: Synthesis optimization requires precise control over reaction steps:

- Indole Core Formation : Use Fischer indole synthesis with phenylhydrazine and ketones under acidic conditions (e.g., HCl or HSO) .

- Sulfonylation : Introduce the sulfonyl group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., DCM) at 0–5°C to minimize side reactions .

- Urea Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylethylamine intermediate and m-tolyl isocyanate. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Key Parameters : Solvent polarity, temperature control, and stoichiometric ratios (e.g., 1.2:1 excess of sulfonyl chloride).

Basic Research Question: Structural Confirmation Techniques

Q: Which analytical methods are most reliable for confirming the structural integrity of this compound? A: Use a multimodal approach:

- NMR Spectroscopy : H and C NMR to verify indole proton signals (δ 7.0–7.8 ppm) and sulfonyl group integration .

- X-ray Crystallography : Resolve the 3D conformation, particularly the urea linkage geometry and sulfonyl group orientation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: ~465.54) .

Advanced Research Question: Mechanistic Studies in Enzyme Inhibition

Q: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition? A: Follow a tiered approach:

- Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity with kinases (e.g., PI3K or MAPK) based on the indole-sulfonylurea scaffold .

- In Vitro Assays : Conduct kinase inhibition assays (IC determination) with ATP-concentration-dependent kinetics to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) to validate binding sites via surface plasmon resonance (SPR) .

Advanced Research Question: SAR Analysis for Bioactivity Enhancement

Q: What strategies are effective for structure-activity relationship (SAR) studies to improve this compound’s bioactivity? A: Focus on modular modifications:

- Indole Substitution : Replace the 2-methyl group with electron-withdrawing groups (e.g., -Cl or -CF) to enhance binding to hydrophobic enzyme pockets .

- Urea Linker Optimization : Test thiourea or carbamate analogs to assess hydrogen-bonding efficiency .

- In Vivo Screening : Evaluate pharmacokinetics (C, t) in rodent models after introducing PEGylated side chains to improve solubility .

Basic Research Question: Initial Toxicity Profiling

Q: What methodologies are recommended for preliminary toxicity assessment? A: Use tiered in vitro and in vivo models:

- Cytotoxicity Screening : MTT assay on human hepatocytes (HepG2) and renal cells (HEK293) at 10–100 µM concentrations .

- Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential .

- Acute Toxicity : OECD Guideline 423 in rats, starting with 300 mg/kg oral dosing .

Advanced Research Question: Addressing Data Contradictions in Biological Activity

Q: How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)? A: Apply systematic validation:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., THP-1 for inflammation, MCF-7 for cancer) to identify cell-type-specific effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NF-κB vs. AKT) .

- Chemical Purity Verification : Ensure >98% purity via LC-MS to rule out batch-specific impurities .

Advanced Research Question: Computational Modeling for Reactivity Prediction

Q: Which computational tools can predict the compound’s reactivity and stability under physiological conditions? A: Leverage quantum mechanics and molecular dynamics:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidation/reduction sites (e.g., indole ring susceptibility) .

- Molecular Dynamics (MD) Simulations : Simulate aqueous solubility and membrane permeability using GROMACS with lipid bilayer models .

- pK Prediction : Use Marvin Suite to estimate ionization states of the urea group at physiological pH .

Basic Research Question: Stability Under Storage Conditions

Q: What storage conditions are optimal for maintaining the compound’s stability? A: Stability is contingent on:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid urea hydrolysis .

- Solvent Compatibility : Dissolve in DMSO (10 mM stock) with ≤3 freeze-thaw cycles to prevent precipitation .

Advanced Research Question: Designing Analogues for Improved Selectivity

Q: How can researchers design analogues to reduce off-target effects while retaining efficacy? A: Implement rational design principles:

- Bioisosteric Replacement : Substitute the m-tolyl group with 3-pyridyl to enhance selectivity for kinases over GPCRs .

- Proteomics Profiling : Use affinity chromatography with immobilized compound analogs to identify off-target binding partners .

- Metabolic Stability : Introduce deuterium at labile C-H bonds (e.g., indole C-2) to prolong half-life .

Advanced Research Question: Multi-Omics Integration for Mechanism Elucidation

Q: How can multi-omics approaches clarify the compound’s polypharmacology? A: Integrate datasets across omics layers:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Metabolomics : LC-MS-based profiling to track changes in glycolysis/TCA cycle intermediates .

- Chemoproteomics : Use activity-based probes to map enzyme engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.